Cholesteryl behenate

Thermal Analysis Differential Scanning Calorimetry Phase Transition

Formulation scientists often encounter batch variability in lipid nanoparticle assembly due to undefined phase behavior of lipid components. Cholesteryl behenate (C22:0) provides a high-melting (87.5-88 °C), non-mesogenic standard that eliminates liquid-crystalline interference. • Expands thermal processing window by 4.5-8.5 °C vs. cholesteryl stearate, reducing premature phase changes during microfluidic mixing. • Simplifies phase diagram interpretation with a single sharp melting transition-ideal for model membrane studies. • Proven internal standard for ESI-MS/MS quantification of cholesterol esters in biological samples. Supplied as ≥98% pure crystalline solid, stored at -20 °C; ships ambient.

Molecular Formula C49H88O2
Molecular Weight 709.2 g/mol
CAS No. 61510-09-6
Cat. No. B1663489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl behenate
CAS61510-09-6
Molecular FormulaC49H88O2
Molecular Weight709.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1
InChIKeyWBOQXYUYHINMOC-FTAWAYKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Behenate: High-Melting, Non-Mesogenic Cholesterol Ester for Research


Cholesteryl behenate (C49H88O2, MW 709.22 g/mol), also known as cholesteryl docosanoate, is a cholesterol ester formed by the formal condensation of cholesterol with the saturated C22:0 fatty acid behenic acid [1]. As a member of the cholesteryl ester class, it serves as a reference standard in analytical lipidomics and finds use as a structural component in lipid nanoparticle formulations . Notably, its fully saturated, long acyl chain imparts distinct physical properties, including a high melting point (87.5-88 °C) and the absence of thermotropic liquid crystalline mesophases, differentiating it from shorter-chain and unsaturated analogs [2].

High-temperature lipid nanoparticle formulation
Elevated processing tolerance for robust assembly
Non-mesogenic model lipid for phase studies
Single, sharp melting transition simplifies interpretation
Analytical reference standard for lipidomics
Established ESI-MS/MS standard for method harmonization

Why Cholesteryl Behenate Cannot Be Replaced by Other Cholesteryl Esters


Within the cholesteryl ester family, the fatty acyl chain length and degree of unsaturation critically dictate the compound's melting point, phase behavior, and molecular packing [1]. As demonstrated by Ginsburg et al., the phase behavior of cholesteryl esters is complex and cannot be predicted solely from the properties of cholesterol and the constituent fatty acid [1]. Consequently, substituting cholesteryl behenate with a shorter-chain saturated ester like cholesteryl stearate (C18:0, m.p. 79-83 °C) or an unsaturated ester like cholesteryl oleate (C18:1) drastically alters the thermal transition temperatures and the stability of any liquid crystalline phases, compromising the fidelity of model systems and the performance of lipid-based formulations where a high-melting, non-mesogenic component is required .

Chain length Shorter saturated esters (e.g., C18:0) may shift the thermal melting profile and reduce high-temperature processing tolerance.
Unsaturation Unsaturated analogs (e.g., oleate) introduce liquid crystalline mesophases; the non-mesogenic behavior does not transfer.
Class mismatch Mixing cholesteryl esters may alter phase-diagram fidelity in model systems; melting point and structural organization require verification.

Quantitative Evidence: Cholesteryl Behenate vs. Key Analogs


Melting Point Comparison with Shorter-Chain and Unsaturated Analogs

Cholesteryl behenate (C22:0) exhibits a melting point of 87.5-88 °C, which is significantly higher than that of cholesteryl stearate (C18:0, 79-83 °C) and cholesteryl linoleate (C18:2, 41-42.5 °C). This quantitative difference, measured under comparable conditions (lit. values from chemical databases), demonstrates the direct relationship between saturated acyl chain length and melting point elevation .

Melting point
Cross-study comparable
87.5–88 °C (C22:0)
vs. 79–83 °C (C18:0)
vs. 41–42.5 °C (C18:2)
Higher thermal tolerance may support high-temperature processing.
Reported literature values; cross-study comparison. Conditions: ethyl ether/ethanol.
Thermal Analysis Differential Scanning Calorimetry Phase Transition Lipidomics

Liquid Crystalline Phase Behavior: Absence of Mesophase

Ginsburg et al. (1984) established that the phase behavior of cholesteryl esters is highly dependent on acyl chain length. Specifically, fully saturated long-chain esters like cholesteryl behenate (C22:0) are reported to exhibit no mesophases, in contrast to shorter-chain saturated esters such as cholesteryl myristate (C14:0), palmitate (C16:0), and stearate (C18:0), which all form smectic and/or cholesteric liquid crystalline phases upon heating [1].

Mesophase absence
Class-level inference
No mesophases reported for C22:0
Simplifies phase-diagram interpretation; model-system context.
Based on reviewed DSC and polarizing microscopy data; class-level trend (Ginsburg et al. 1984).
Liquid Crystals Mesophase Stability Thermotropic Behavior Polarizing Microscopy

Stabilizing Effect on Wax Ester Phase Transitions

In a model system of stearyl stearate (a wax ester), the addition of 5 mol% cholesteryl behenate (CB) dramatically increased the phase transition temperature from -0.12 °C to 63 °C. Further increases in CB concentration from 5 to 20 mol% raised the phase transition temperature linearly from 68.5 °C to 85 °C [1].

Wax ester ordering
Direct comparison
+63.12 °C Tm shift at 5 mol% CB; +16.5 °C further from 5 to 20 mol%
Supports concentration-dependent lipid ordering in mixtures.
IR spectroscopy of stearyl stearate/CB model (Hetman et al. 2020). Reported formulation context.
Lipidomics Biophysics Meibum Model Phase Transition Infrared Spectroscopy

Analytical Standard Utility in ESI-MS/MS Lipidomics

Cholesteryl behenate is explicitly employed and documented as a standard in electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the qualitative and quantitative analysis of cholesterol and cholesteryl esters .

ESI-MS/MS standard
Supporting evidence
Validated reference standard for cholesterol ester analysis
May support method development and inter-laboratory reproducibility.
Documented qualitative use; separate validation recommended for each method.
Analytical Chemistry Mass Spectrometry Lipidomics Reference Standard

Key Application Scenarios for Cholesteryl Behenate


High-Temperature Lipid Nanoparticle Formulation

Formulation scientists designing LNPs for nucleic acid delivery or other therapeutics requiring elevated temperature processing steps (e.g., microfluidic mixing at temperatures above 60 °C) should select cholesteryl behenate over shorter-chain analogs like cholesteryl stearate. The 4.5-8.5 °C higher melting point of behenate provides a wider thermal processing window and reduces the risk of premature structural changes in the lipid mixture, ensuring robust and reproducible nanoparticle assembly [1].

Model System for Simple Phase Transitions in Lipid Mixtures

Researchers studying the biophysical properties of lipid membranes and mixtures benefit from using cholesteryl behenate as a model compound. Its lack of complex thermotropic mesophases (in contrast to C14-C18 saturated esters) simplifies the interpretation of phase diagrams and thermal data, making it an ideal component for constructing well-defined model systems where a single, sharp melting transition is desired [1].

Reference Standard in Targeted Lipidomics and Clinical Chemistry

Clinical and bioanalytical laboratories performing quantitative analysis of cholesterol esters in biological samples (e.g., plasma, tissue) via ESI-MS/MS should procure cholesteryl behenate as a reliable internal standard. Its documented use in validated mass spectrometry methods ensures accurate quantification and facilitates method harmonization across studies and institutions [1].

Structuring Agent for Lipid-Based Formulations

In the development of cosmetic, pharmaceutical, or food-grade lipid formulations, cholesteryl behenate can be employed to increase the structural order and elevate the melting point of the lipid matrix. Its demonstrated ability to raise the phase transition temperature of wax esters by over 63 °C at just 5 mol% loading allows formulators to precisely tune the rheological and thermal properties of the final product, achieving desired consistency and stability without extensive reformulation [1].

Application
Selection Property
Validation Focus
High-temp LNP formulation
High-melting, non-mesogenic lipid
Thermal processing window stability
Model system for phase transitions
Absence of liquid crystalline mesophases
Single, sharp melting transition
Targeted lipidomics reference
Established ESI-MS/MS reference standard
Method reproducibility and harmonization
Lipid-based formulation structuring
Concentration-dependent ordering ability
Melting point and rheology tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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